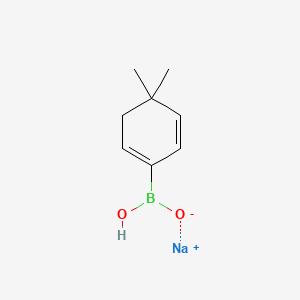
4,4-Dimethylcyclohexa-1,5-dienylboronic acid, monosodium salt
説明
4,4-Dimethylcyclohexa-1,5-dienylboronic acid, monosodium salt is a useful research compound. Its molecular formula is C8H12BNaO2 and its molecular weight is 173.98 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
生物活性
4,4-Dimethylcyclohexa-1,5-dienylboronic acid, monosodium salt is a boronic acid derivative that has garnered attention in medicinal chemistry due to its potential biological activities. Boronic acids are known for their ability to interact with biological targets, making them valuable in drug discovery and development.
- Molecular Formula : C₈H₁₂BNaO₂
- Molar Mass : 169.09 g/mol
- Structure : The compound features a cyclohexadiene ring with two methyl groups and a boronic acid moiety, which contributes to its reactivity and biological interactions.
The biological activity of 4,4-Dimethylcyclohexa-1,5-dienylboronic acid is primarily attributed to its ability to form reversible covalent bonds with diols and amino acids, influencing various enzymatic pathways. This property is particularly useful in the inhibition of proteases and kinases.
Inhibition of Kinases
Recent studies have demonstrated that compounds similar to 4,4-Dimethylcyclohexa-1,5-dienylboronic acid can inhibit various kinases involved in signaling pathways associated with cancer and inflammation. For instance, boronic acids have been shown to effectively inhibit c-Jun N-terminal kinase (JNK), which plays a role in stress responses and apoptosis .
Anticancer Properties
Research indicates that boronic acids can induce apoptosis in cancer cells through the modulation of signaling pathways. The ability of 4,4-Dimethylcyclohexa-1,5-dienylboronic acid to disrupt these pathways highlights its potential as an anticancer agent.
Case Studies
- Study on JNK Inhibition : A study demonstrated that boronic acid derivatives significantly inhibited JNK activity in vitro, leading to reduced cell proliferation in cancer cell lines .
- Antiviral Activity : Another case study explored the antiviral properties of boronic acids against HIV by inhibiting viral proteases, suggesting a broader application in virology .
Data Tables
| Biological Activity | Mechanism | References |
|---|---|---|
| JNK Inhibition | Modulation of signaling | |
| Anticancer | Induction of apoptosis | |
| Antiviral | Protease inhibition |
Research Findings
- Selectivity : The selectivity of 4,4-Dimethylcyclohexa-1,5-dienylboronic acid for specific kinases over others is crucial for minimizing side effects in therapeutic applications.
- Synergistic Effects : Studies have shown that combining this compound with other chemotherapeutics enhances its efficacy against resistant cancer cell lines.
特性
IUPAC Name |
sodium;(4,4-dimethylcyclohexa-1,5-dien-1-yl)-hydroxyborinate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H12BO2.Na/c1-8(2)5-3-7(4-6-8)9(10)11;/h3-5,10H,6H2,1-2H3;/q-1;+1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YBUXCAFVTNSKLJ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B(C1=CCC(C=C1)(C)C)(O)[O-].[Na+] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H12BNaO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30657344 | |
| Record name | Sodium hydrogen (4,4-dimethylcyclohexa-1,5-dien-1-yl)boronate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30657344 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
173.98 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
871329-70-3 | |
| Record name | Sodium hydrogen (4,4-dimethylcyclohexa-1,5-dien-1-yl)boronate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30657344 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
















